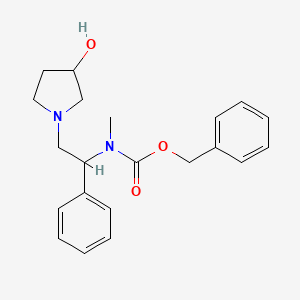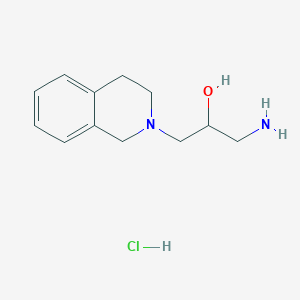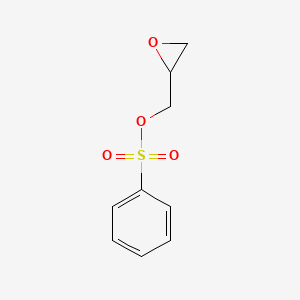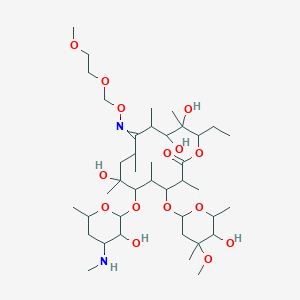
(3-Hydroxy-2,3-dimethylbutyl)-triphenylphosphanium;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxy-2,3-dimethylbutyl)-triphenylphosphanium;iodide is a chemical compound with the molecular formula C24H28IOP. It is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2,3-dimethylbutyl)-triphenylphosphanium;iodide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-2,3-dimethylbutyl)-triphenylphosphanium;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium salts .
Scientific Research Applications
Chemistry
In chemistry, (3-Hydroxy-2,3-dimethylbutyl)-triphenylphosphanium;iodide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations .
Biology
In biological research, this compound is used to study cellular processes and molecular interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug delivery systems and as a potential therapeutic agent .
Industry
In the industrial sector, this compound is used in the production of various chemical products. Its stability and reactivity make it suitable for use in manufacturing processes .
Mechanism of Action
The mechanism of action of (3-Hydroxy-2,3-dimethylbutyl)-triphenylphosphanium;iodide involves its interaction with molecular targets in cells. It can bind to specific proteins and enzymes, modulating their activity and affecting cellular processes. The pathways involved include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- (3-Hydroxy-2,3-dimethylbutyl)-triphenylphosphonium bromide
- (3-Hydroxy-2,3-dimethylbutyl)-triphenylphosphonium chloride
- (3-Hydroxy-2,3-dimethylbutyl)-triphenylphosphonium fluoride
Uniqueness
What sets (3-Hydroxy-2,3-dimethylbutyl)-triphenylphosphanium;iodide apart from similar compounds is its iodide ion, which imparts unique reactivity and stability. This makes it particularly useful in specific chemical and biological applications .
Properties
Molecular Formula |
C24H28IOP |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
(3-hydroxy-2,3-dimethylbutyl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C24H28OP.HI/c1-20(24(2,3)25)19-26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18,20,25H,19H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
XAWZZXBEMHOOCA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-asparagine](/img/structure/B13391361.png)
![2-[6-(2-Carboxyethenyl)-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B13391365.png)
![17-Hydroxy-2-phenyl-9-oxa-1,5,14,21-tetrazatetracyclo[12.7.1.03,8.016,21]docosa-3(8),4,6,11,16,19-hexaene-15,18-dione](/img/structure/B13391369.png)
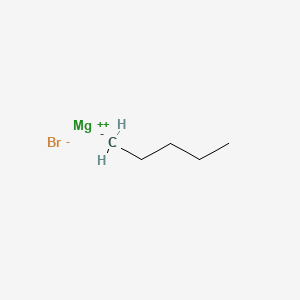
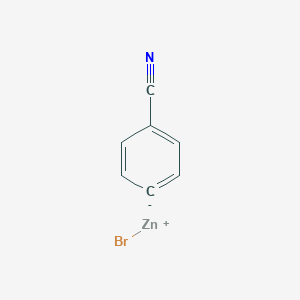
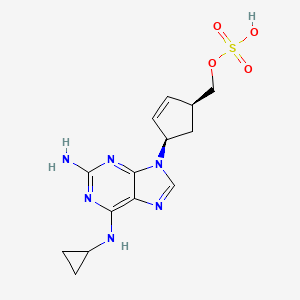
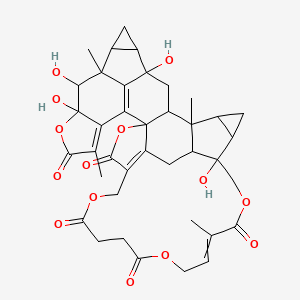
![3-Tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B13391394.png)
